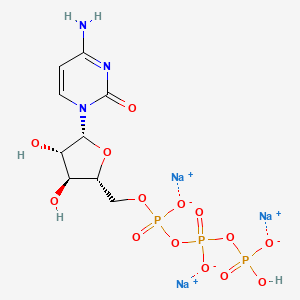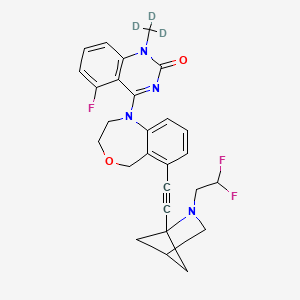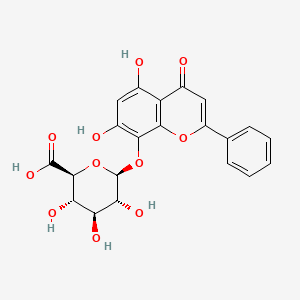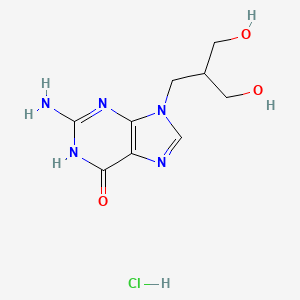
Tiviciclovir (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily known for its role as a hepatitis B virus inhibitor . This compound is used extensively in scientific research due to its antiviral properties.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Tiviciclovir (hydrochloride) are not explicitly detailed in available literature. Typically, the production of antiviral agents involves large-scale chemical synthesis followed by rigorous purification processes to ensure high purity and efficacy.
化学反应分析
Types of Reactions
Tiviciclovir (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can alter the compound’s structure.
Reduction: This reaction involves the gain of electrons, potentially modifying the compound’s antiviral properties.
Substitution: This reaction involves the replacement of one functional group with another, which can impact the compound’s activity.
Common Reagents and Conditions
Common reagents used in the reactions of Tiviciclovir (hydrochloride) include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions are typically modified guanosine analogs with altered antiviral properties. These modifications can enhance or reduce the compound’s efficacy against hepatitis B virus.
科学研究应用
Tiviciclovir (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of guanosine analogs in various chemical reactions.
Biology: Employed in research to understand the mechanisms of viral inhibition and the role of guanosine analogs in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating hepatitis B and other viral infections.
Industry: Utilized in the development of antiviral drugs and formulations
作用机制
Tiviciclovir (hydrochloride) exerts its antiviral effects by inhibiting the replication of hepatitis B virus. It acts as a guanosine analog, interfering with the viral DNA polymerase enzyme, which is essential for viral replication. This inhibition prevents the virus from multiplying and spreading within the host .
相似化合物的比较
Similar Compounds
Acyclovir: Another guanosine analog used to treat herpes infections.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness of Tiviciclovir (hydrochloride)
Tiviciclovir (hydrochloride) is unique due to its specific activity against hepatitis B virus. Unlike other guanosine analogs, it has been shown to be particularly effective in inhibiting this virus, making it a valuable compound in antiviral research and therapy .
属性
分子式 |
C9H14ClN5O3 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC 名称 |
2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C9H13N5O3.ClH/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16;/h4-5,15-16H,1-3H2,(H3,10,12,13,17);1H |
InChI 键 |
JODBQWKNQLOGAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


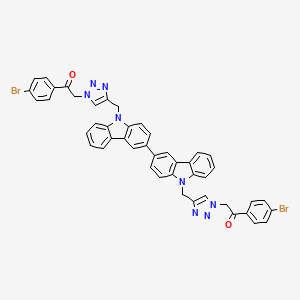
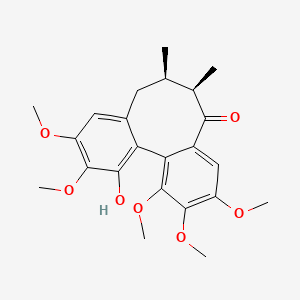
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
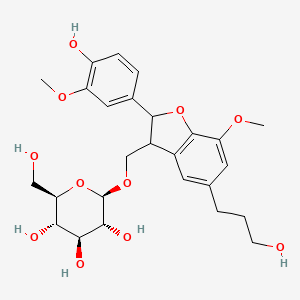
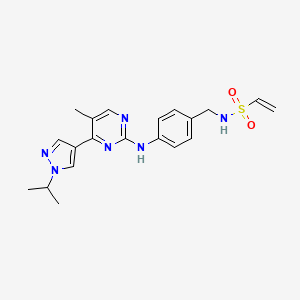
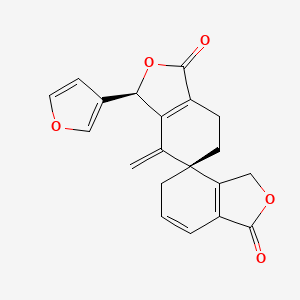
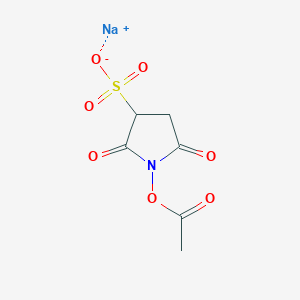
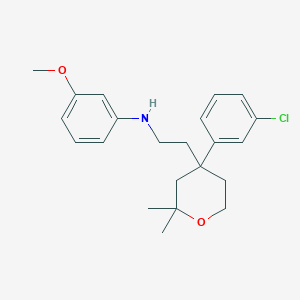
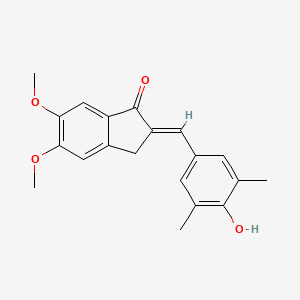
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)
